molecular formula C4H3ClF2N2 B6616407 5-chloro-3-(difluoromethyl)-1H-pyrazole CAS No. 1015779-51-7

5-chloro-3-(difluoromethyl)-1H-pyrazole

Cat. No.: B6616407
CAS No.: 1015779-51-7
M. Wt: 152.53 g/mol
InChI Key: UCLPOVPAYBMAGI-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloro group at position 5 and a difluoromethyl substituent at position 2. This compound is of significant interest in medicinal and agrochemical research due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability and lipophilicity . Its synthesis typically involves cyclization reactions or functionalization of pre-existing pyrazole scaffolds, as evidenced by derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole (synthesized via phosphorus oxychloride-mediated reactions) .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 5-chloro-3-(difluoromethyl)-1H-pyrazole, this approach involves designing a difluoromethyl-substituted 1,3-diketone or β-keto ester.

Reaction Mechanism and Substrate Design

The reaction proceeds through nucleophilic attack of hydrazine on the electrophilic carbonyl carbons, followed by dehydration and aromatization. Introducing the difluoromethyl group at the β-position of the diketone ensures its incorporation at the pyrazole’s 3-position. For example, ethyl 4,4-difluoroacetoacetate serves as a viable precursor, enabling the formation of 3-(difluoromethyl)-1H-pyrazole upon cyclization .

Key Considerations:

  • Regioselectivity : The electron-withdrawing difluoromethyl group directs hydrazine attack to the α-position, ensuring correct ring substitution .

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

  • Temperature : Reactions are typically conducted at 80–120°C to balance kinetics and side-product formation .

Post-Cyclization Chlorination

Chlorination at the 5-position is achieved using electrophilic chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For instance, treating 3-(difluoromethyl)-1H-pyrazole with SO₂Cl₂ in dichloromethane at 0–5°C selectively installs chlorine at the 5-position, yielding the target compound in 65–78% isolated yield .

Halex Reaction on Pre-Functionalized Pyrazoles

The halogen exchange (Halex) reaction offers a pathway to introduce chlorine at the 5-position of pre-formed pyrazoles. This method is advantageous when direct cyclocondensation fails to achieve the desired substitution pattern.

Substrate Preparation

Starting with 5-bromo-3-(difluoromethyl)-1H-pyrazole, a Halex reaction with potassium chloride (KCl) in dimethylacetamide (DMAc) at 150°C facilitates bromide-to-chloride exchange. Tetrabutylammonium hydrogen sulfate (TBAHS) is employed as a phase transfer catalyst to enhance interfacial reactivity, achieving conversions >90% within 3 hours .

Optimization Parameters:

  • Catalyst Loading : 1–5 mol% TBAHS maximizes ion-pair formation without side reactions .

  • Solvent Choice : High-boiling solvents (e.g., DMAc, DMF) sustain elevated temperatures (130–160°C) necessary for efficient halogen exchange .

  • Stoichiometry : A 1.1:1 molar ratio of KCl to substrate ensures complete conversion while minimizing excess reagent waste .

Limitations

This method requires access to 5-bromo precursors, which may necessitate additional synthetic steps. Furthermore, competing decomposition pathways at high temperatures can reduce yields, necessitating careful process control .

Directed Metallation and Electrophilic Quenching

Directed ortho-metallation (DoM) enables regioselective functionalization of pyrazole intermediates. By installing a directing group (e.g., amide, sulfoxide), metallation at the 5-position followed by quenching with chlorine electrophiles achieves precise substitution.

Synthetic Workflow

  • Directing Group Installation : Treat 3-(difluoromethyl)-1H-pyrazole with tert-butoxycarbonyl (Boc) anhydride to form the N-Boc-protected derivative.

  • Lithiation : React with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stabilized aryllithium species at the 5-position.

  • Chlorination : Quench with hexachloroethane (Cl₃C-CCl₃) to install chlorine, followed by acidic deprotection to yield the final product .

Advantages:

  • Regioselectivity : DoM ensures exclusive functionalization at the 5-position.

  • Functional Group Tolerance : Boc protection prevents side reactions during metallation .

Yield Data:

StepYield (%)Conditions
Boc Protection92THF, rt, 12 h
Lithiation/Chlorination75LDA, −78°C, Cl₃C-CCl₃
Deprotection88HCl (4M in dioxane), rt, 2 h

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on efficiency, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyKey Challenges
Cyclocondensation65–78ModerateHighPrecursor synthesis
Halex Reaction70–85HighModerateHigh-temperature stability
Directed Metallation60–70LowLowCryogenic conditions

Industrial-Scale Considerations

For large-scale production, the Halex reaction is favored due to its compatibility with continuous flow reactors and reduced purification demands. Key industrial adaptations include:

  • Catalyst Recycling : TBAHS is recovered via aqueous extraction, reducing costs .

  • Solvent Recovery : Distillation reclaims DMAc, aligning with green chemistry principles .

  • Process Safety : Exothermic reactions are managed using jacketed reactors with precise temperature control .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Agricultural Applications

Fungicides
One of the primary applications of 5-chloro-3-(difluoromethyl)-1H-pyrazole is in the development of fungicides. Research indicates that derivatives of this compound exhibit potent antifungal properties, making them suitable for controlling phytopathogenic fungi. The compound serves as an intermediate in the synthesis of more complex fungicidal agents, such as 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, which has been shown to have effective antifungal activity against various plant pathogens .

Case Study: Synthesis of Fungicides
A patent outlines a process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde using this compound as a starting material. The synthesis involves a fluorination reaction with potassium fluoride in the presence of phase transfer catalysts, which significantly enhances the reaction efficiency and yield .

Pharmaceutical Applications

Intermediate in Drug Development
The compound is also utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to participate in reactions that lead to biologically active compounds. For instance, derivatives of pyrazole have been studied for their potential anti-inflammatory and analgesic effects .

Case Study: Development of Pyrazole Derivatives
Research has demonstrated that certain pyrazole derivatives exhibit promising activity against cancer cell lines. The incorporation of difluoromethyl groups enhances the biological activity of these compounds, suggesting that this compound could be pivotal in developing new anticancer agents .

Chemical Synthesis Applications

Reactivity and Functionalization
this compound can undergo various chemical transformations, making it a versatile reagent in organic synthesis. Its chlorinated structure allows for nucleophilic substitution reactions, which can be exploited to introduce different functional groups .

Table: Summary of Reaction Conditions for Synthesis

Reaction TypeReagents UsedConditionsYield (%)
FluorinationPotassium fluoride, phase transfer catalyst150°C, 3 hours100
HydroxylationSodium hydroxide, hydrogen peroxide37 - 50°C, 7 hours80
AcylationAcyl chloridesRoom temperatureVariable

Mechanism of Action

The mechanism of action of 5-chloro-3-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substituent Effects on Physical Properties

The substituents at positions 3 and 5 significantly influence melting points, solubility, and stability:

Compound Substituents (Position 3/5) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
5-Chloro-3-(difluoromethyl)-1H-pyrazole Cl (5), CF₂H (3) Not reported N/A C-F stretches (IR: ~1100–1250 cm⁻¹)
5-Chloro-3-methyl-1H-pyrazole (from ) Cl (5), CH₃ (3) Not reported 85 CH₃ δ ~2.12 ppm (¹H NMR)
5-Chloro-3-(trifluoromethyl)-1H-pyrazole Cl (5), CF₃ (3) Not reported N/A CF₃ δ ~120–125 ppm (¹³C NMR)
Compound 3f () Cl (5), CH₃ (3), aryl 118–120 75 C=N stretch (IR: 1595 cm⁻¹)
Compound 3g () Cl (5), CH₃ (3), benzodioxol 220–222 65 HR-MS: 456.1217 (Calc. 456.2112)

Key Observations :

  • Fluorinated vs. Non-Fluorinated Analogs: The difluoromethyl group (CF₂H) introduces distinct electronic effects compared to methyl (CH₃) or trifluoromethyl (CF₃). For example, CF₂H is less electron-withdrawing than CF₃ but enhances lipophilicity more than CH₃ .
  • Melting Points : Bulky aryl substituents (e.g., Compound 3g) increase melting points due to enhanced intermolecular interactions .

Spectroscopic Distinctions

  • ¹H NMR : The difluoromethyl group (CF₂H) splits into a triplet (²JHF ~50 Hz) due to coupling with two fluorine atoms, unlike the singlet for CH₃ or the quartet for CF₃ .
  • ¹³C NMR : CF₂H resonates at δ ~110–115 ppm, intermediate between CH₃ (δ ~10–15 ppm) and CF₃ (δ ~120–125 ppm) .
  • IR Spectroscopy : C-F stretches appear at ~1100–1250 cm⁻¹, with intensity variations depending on fluorine count .

Biological Activity

5-Chloro-3-(difluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a chloro substituent at the 5-position and a difluoromethyl group at the 3-position. This unique structure enhances its reactivity and biological activity compared to other pyrazole derivatives.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antifungal Activity : The compound has shown moderate antifungal properties against several fungal strains. A study found that derivatives of pyrazole, including this compound, demonstrated significant efficacy against pathogenic fungi, suggesting potential applications in treating fungal infections .
  • Insecticidal Properties : It has been evaluated for its insecticidal activity, revealing lower potency compared to other derivatives but still showing promise for agricultural applications.
  • Antimicrobial Effects : Pyrazole compounds are known for their antimicrobial properties. This specific compound's structural characteristics may enhance its effectiveness against various bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies have indicated that this compound can bind effectively to target sites, influencing biochemical pathways related to its antifungal and insecticidal effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntifungalModerate activity against various fungal strains
InsecticidalLower potency compared to other pyrazole derivatives
AntimicrobialEffective against multiple bacterial strains

Research Highlights

  • Antifungal Evaluation : A series of pyrazole amide derivatives were synthesized, including this compound. These compounds were tested against common fungal pathogens, with some showing promising antifungal activity comparable to established drugs like penflufen .
  • Insecticidal Studies : Comparative studies indicated that while this compound exhibited lower insecticidal potency than its methyl derivative, it still retained enough activity to warrant further exploration in agricultural settings.
  • Antimicrobial Analysis : The compound was part of a broader investigation into pyrazole derivatives for antimicrobial properties. Results indicated that certain modifications could enhance activity against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

The presence of the chloro and difluoromethyl groups significantly influences the biological activity of this compound. Studies suggest that these substituents enhance the compound's interaction with target proteins, leading to improved efficacy in its biological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-3-(difluoromethyl)-1H-pyrazole, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors or functional group interconversion. For example, using 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-ol as a starting material with chlorinating agents yields ~71%, while N,N-dimethylformamide-mediated reactions achieve ~80% efficiency . Key variables include temperature control (e.g., maintaining 60–80°C), solvent polarity, and stoichiometric ratios of chlorinating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns substituent positions and confirms the difluoromethyl group (δ ~6.0–6.5 ppm for CHF2 protons; coupling constants J ~50–55 Hz for F-C-F) .
  • IR Spectroscopy : Identifies C-F stretches (1050–1150 cm⁻¹) and pyrazole ring vibrations (1520–1590 cm⁻¹) .
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z 163 [M-Cl]+) validate molecular integrity .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to trifluoromethyl or methyl substituents?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity (logP ~2.1) compared to methyl (logP ~1.5) but reduces metabolic stability relative to trifluoromethyl (logP ~2.5). This is attributed to reduced steric hindrance and weaker electron-withdrawing effects, as shown in comparative SAR studies . Solubility in polar solvents (e.g., DMSO) decreases with fluorinated substituents, requiring formulation optimization.

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazole derivatives with difluoromethyl groups?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity in cytotoxicity studies). To address this:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based) for cross-validation .
  • Perform computational docking (e.g., AutoDock Vina) to compare binding modes of difluoromethyl vs. trifluoromethyl analogs. For example, CHF2 may form weaker hydrogen bonds with target proteins than CF3 .
  • Analyze substituent electronic profiles via Hammett constants (σm for CHF2 = 0.43 vs. CF3 = 0.54) to rationalize activity trends .

Q. What strategies mitigate instability of this compound under aqueous or oxidative conditions?

  • Methodological Answer :

  • pH Buffering : Stability decreases at pH >7 due to hydrolysis of the C-Cl bond. Use citrate buffers (pH 4–6) for aqueous formulations .
  • Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidation of the difluoromethyl group .
  • Lyophilization : Improves shelf-life by reducing water content (<1% w/w) .

Q. How can computational methods predict the bioactivity of novel difluoromethyl-pyrazole analogs?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like molar refractivity, topological polar surface area, and fluorine atom count from databases (e.g., ChEMBL) .
  • Molecular Dynamics Simulations : Assess binding affinity to targets (e.g., carbonic anhydrase IX) by simulating CHF2-protein interactions over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Properties

IUPAC Name

3-chloro-5-(difluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPOVPAYBMAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-3-(difluoromethyl)-1H-pyrazole
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Reactant of Route 6
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